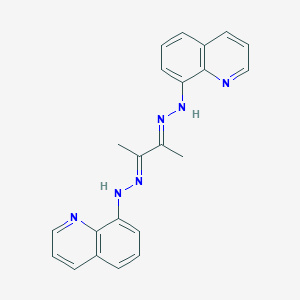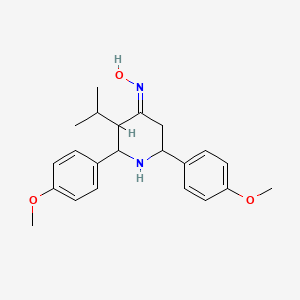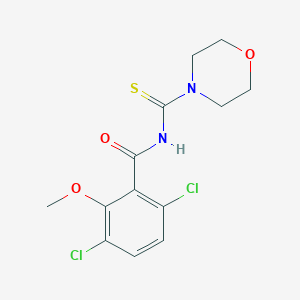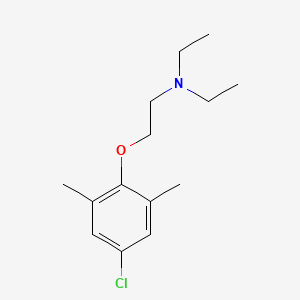
2,3-butanedione bis(8-quinolinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-butanedione bis(8-quinolinylhydrazone), also known as BQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a metal chelator that has been shown to have a wide range of biochemical and physiological effects. In
科学研究应用
2,3-butanedione bis(8-quinolinylhydrazone) has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2,3-butanedione bis(8-quinolinylhydrazone) is its use as a metal chelator. 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a high affinity for a variety of metals, including copper, iron, and zinc. This property has led to its use in a variety of applications, including the study of metalloproteins.
作用机制
The mechanism of action of 2,3-butanedione bis(8-quinolinylhydrazone) is not fully understood. However, it is believed that 2,3-butanedione bis(8-quinolinylhydrazone) acts as a metal chelator, binding to metal ions and preventing them from interacting with other molecules. This property has led to its use in the study of metalloproteins, as it can be used to selectively remove metal ions from these proteins.
Biochemical and Physiological Effects:
2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a wide range of biochemical and physiological effects. In addition to its metal chelating properties, 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of 2,3-butanedione bis(8-quinolinylhydrazone) is its high affinity for metal ions. This property has led to its use in a variety of applications, including the study of metalloproteins. However, 2,3-butanedione bis(8-quinolinylhydrazone) also has some limitations. For example, it can be difficult to work with due to its low solubility in water.
未来方向
There are many potential future directions for research on 2,3-butanedione bis(8-quinolinylhydrazone). One area of interest is the development of new metal chelators based on the structure of 2,3-butanedione bis(8-quinolinylhydrazone). Another area of interest is the study of the antioxidant properties of 2,3-butanedione bis(8-quinolinylhydrazone), and its potential use in the treatment of oxidative stress-related diseases. Additionally, there is potential for the use of 2,3-butanedione bis(8-quinolinylhydrazone) in the development of new cancer therapies.
合成方法
2,3-butanedione bis(8-quinolinylhydrazone) can be synthesized through a reaction between 2,3-butanedione and 8-hydroxyquinoline. This reaction results in the formation of a yellow-orange solid that can be purified through recrystallization. The purity of the final product can be confirmed through NMR spectroscopy.
属性
IUPAC Name |
N-[(E)-[(3E)-3-(quinolin-8-ylhydrazinylidene)butan-2-ylidene]amino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15(25-27-19-11-3-7-17-9-5-13-23-21(17)19)16(2)26-28-20-12-4-8-18-10-6-14-24-22(18)20/h3-14,27-28H,1-2H3/b25-15+,26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBAHCXFYMCWBE-RYQLWAFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C(=NNC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=N/NC3=CC=CC4=C3N=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)


![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)


![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)